methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. Intramolecular cyclization of these intermediates, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Another variant with distinct biological activities.
Uniqueness
Methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives. Its potential as a kinase inhibitor targeting FGFRs sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h4,10-11H,2-3,5H2,1H3 |
InChI Key |
SQSHTVPSEMAEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.